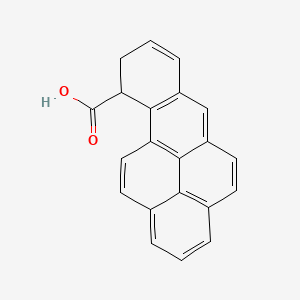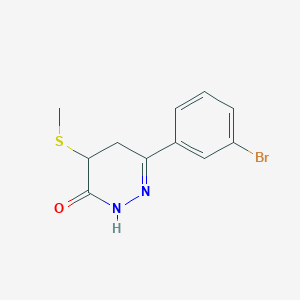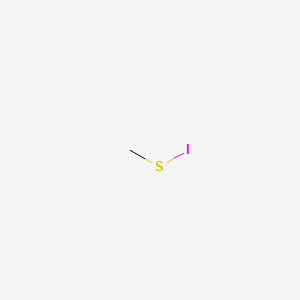![molecular formula C11H18ClNS B14397851 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 89949-42-8](/img/structure/B14397851.png)
1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C11H18ClNS. It is known for its unique structure, which includes a pyridinium ion substituted with a butylsulfanyl group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride typically involves the alkylation of 3-methylpyridine with a butylsulfanyl methyl halide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are used to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the butylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted pyridinium salts.
Applications De Recherche Scientifique
1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[(Butylsulfanyl)methyl]-3,4-dimethylpyridinium chloride: Similar structure but with an additional methyl group on the pyridinium ring.
1-Butyl-3-methylimidazolium chloride: An ionic liquid with a different heterocyclic core, used in various industrial applications.
Uniqueness: 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
89949-42-8 |
|---|---|
Formule moléculaire |
C11H18ClNS |
Poids moléculaire |
231.79 g/mol |
Nom IUPAC |
1-(butylsulfanylmethyl)-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C11H18NS.ClH/c1-3-4-8-13-10-12-7-5-6-11(2)9-12;/h5-7,9H,3-4,8,10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JCDQEWWITSRJHJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)

![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)



![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
